molecular formula C12H7Cl3 B1201122 2,2',5-Trichlorobiphenyl CAS No. 37680-65-2

2,2',5-Trichlorobiphenyl

Cat. No. B1201122
CAS RN: 37680-65-2
M. Wt: 257.5 g/mol
InChI Key: DCMURXAZTZQAFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While direct synthesis information specific to 2,2',5-Trichlorobiphenyl is scarce, related compounds such as 2,4',5-trichlorobiphenyl have been synthesized through methods that may apply to 2,2',5-Trichlorobiphenyl. These processes often involve the direct chlorination of biphenyls under controlled conditions to introduce chlorine atoms at specific positions on the biphenyl rings (Bakke, Bergman, & Larsen, 1982).

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls, including 2,2',5-Trichlorobiphenyl, features two benzene rings connected by a single bond, allowing for rotation around the bond. This structural characteristic leads to various conformations that can influence the compound's chemical behavior and interaction with biological systems. Studies on related chlorobiphenyls have utilized techniques like X-ray crystallography to determine precise molecular arrangements and angles between the phenyl rings, providing insights into the steric and electronic effects influencing their properties and reactivity (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

Polychlorinated biphenyls undergo various chemical reactions, including metabolic pathways in biological systems, such as the mercapturic acid pathway, leading to different metabolites. These metabolic transformations are critical for understanding the environmental fate and potential health impacts of PCBs, including dechlorination, hydroxylation, and conjugation reactions (Bakke, Feil, & Bergman, 1983).

Scientific Research Applications

  • Metabolism and Excretion : 2,4',5-Trichlorobiphenyl is metabolized by the mercapturic acid pathway, with a significant amount excreted in bile and a small percentage in urine, demonstrating its metabolic pathways in organisms (Bakke, Bergman, & Larsen, 1982).

  • Environmental Persistence and Transformation : In environmental contexts, 2,5,4′-Trichlorobiphenyl shows different degrees of persistence and can be metabolized into hydroxy derivatives in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).

  • Analytical Detection : Trichlorobiphenyl can be determined in concentrations as low as 0.004 mg/l using adsorptive stripping voltammetry, a method useful for analyzing waste and natural waters (Lam & Kopanica, 1984).

  • Solubility in Supercritical Fluids : The solubility of various polychlorinated biphenyls, including 2,4',5-Trichlorobiphenyl, has been studied in supercritical fluids, providing insights into the physicochemical properties of these compounds (Anitescu & Tavlarides, 1999).

  • Synthesis of Chlorinated Biphenyls : Research has also focused on the synthesis of chlorinated biphenyls, including 2,4',5-Trichlorobiphenyl, from labeled anilines, providing methods for creating these compounds for study (Bergman & Wachtmeister, 1977).

  • Toxicity and Environmental Impact : Studies have also explored the toxicity and environmental impact of polychlorinated biphenyls, including 2,4',5-Trichlorobiphenyl, in various biological systems, indicating the need for careful management and remediation of these compounds in the environment (Eriksson & Fredriksson, 1996).

Safety And Hazards

2,2’,5-Trichlorobiphenyl is moderately toxic by the intraperitoneal route . It is fatal if swallowed, causes skin irritation and serious eye irritation, may cause drowsiness or dizziness, is suspected of damaging fertility, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,4-dichloro-2-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMURXAZTZQAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073491
Record name 2,2',5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',5-Trichlorobiphenyl

CAS RN

37680-65-2
Record name 2,2′,5′-Trichlorobiphenyl
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',5-Trichlorobiphenyl
Source ChemIDplus
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Record name 2,2',5-Trichlorobiphenyl
Source EPA DSSTox
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Record name 2,2',5-Trichlorobiphenyl
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Record name 2,2',5-TRICHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
637
Citations
MH Li, LG Hansen - Bulletin of environmental contamination and …, 1995 - academia.edu
MATERIALS AND METHODS Corn oil was purchased at a local grocery. All solvents were analytical grade (Burdick and Jackson, Muskegon, MI). All chemicals and reagents used in …
Number of citations: 33 www.academia.edu
SA Saghir, GD Koritz, LG Hansen - Pesticide Biochemistry and Physiology, 1993 - Elsevier
Adult female house flies (Musca domestica L.) were dosed topically with 10-, 15-, and 20-μg doses of [2,2′ ,5- 14 C]trichlorobiphenyl in acetone, chosen to bracket the narrow range …
Number of citations: 7 www.sciencedirect.com
SA Saghir, LG Hansen - Ecotoxicology and environmental safety, 1994 - Elsevier
Adult female houseflies (Musca domestica) were topically dosed with 10, 15, and 20 μg of 2,2′,5-trichlorobiphenyl (PCB-18) in acetone at 1, 5, and 15 days following emergence. …
Number of citations: 4 www.sciencedirect.com
SA Saghir, DJ Schaeffer, LG Hansen - Fresenius Environmental …, 1995 - hero.epa.gov
Asexual planaria, Dugesia dorocephala, were exposed to C-14-PCB-(18)(2, 2', 5-trichloro-biphenyl) for 140 hours. Several biotransformation products were detected by thin layer …
Number of citations: 2 hero.epa.gov
X Pu, LS Lee, RE Galinsky, GP Carlson - Toxicology, 2006 - Elsevier
The bioavailability of coplanar 2,3′,4,4′,5-pentachlorobiphenyl (PCB118) and nonplanar 2,2′,5,5′-tetrachlorobiphenyl (PCB52) from soils representing a range in organic carbon (…
Number of citations: 44 www.sciencedirect.com
SA Saghir, GD Koritz, LG Hansen - Archives of environmental …, 1999 - Springer
The excretion and tissue retention of three 14 C-labeled lower chlorinated biphenyls were examined in prepubertal male and female Sprague-Dawley rats following IV administration. …
Number of citations: 24 link.springer.com
DL Sedlak, AW Andren - Water research, 1994 - Elsevier
Sorption of hydrophobic organic compounds, such as polychlorinated biphenyls (PCBs), to particulate matter (diatomaceous earth) affects transformation rates by aqueous-phase …
Number of citations: 133 www.sciencedirect.com
KF Arcaro, L Yi, RF Seegal, DD Vakharia… - Journal of cellular …, 1999 - Wiley Online Library
Polychlorinated biphenyls (PCBs) are ubiquitous environmental contaminants whose effects on biological systems depend on the number of and the positions of the chlorine …
Number of citations: 87 onlinelibrary.wiley.com
GF Fries, GS Marrow - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
MATERIALS AND METHODS Three uniformly ring-labeled [14C] chlorobiphenyls were used: 2, 2', 5-trichlorobiphenyl (Tr), 2, 2', 5, 5'-tetrachloro-biphenyl (Te), and 2, 2', 4, 5, 5'-…
Number of citations: 80 pubs.acs.org
JR Sanborn, WF Childers, RL Metcalf - Bull. Environ. Contam. Toxicol …, 1975 - hero.epa.gov
Green sunfish (Lepomis cyanellus Raf.) were placed in jars of aged tap water to which was added one of three PCBs (2, 2', 5-trichlorobiphenyl, 2, 2', 5, 5'-tetrachlorobiphenyl, or 2, 2','-…
Number of citations: 50 hero.epa.gov

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